Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine
Description
Properties
IUPAC Name |
N-[1-[3-(difluoromethoxy)phenyl]ethyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19F2NO/c1-3-4-8-16-10(2)11-6-5-7-12(9-11)17-13(14)15/h5-7,9-10,13,16H,3-4,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRTJOYIBRWNHMA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(C)C1=CC(=CC=C1)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-(difluoromethoxy)benzaldehyde and butylamine.
Condensation Reaction: The first step involves the condensation of 3-(difluoromethoxy)benzaldehyde with butylamine under acidic or basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired amine product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated systems can enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of their activity. The butyl and phenylethylamine moieties contribute to the overall pharmacokinetic and pharmacodynamic properties of the compound.
Comparison with Similar Compounds
Key Observations :
- The difluoromethoxy group is a critical feature shared across these compounds, contributing to increased lipophilicity and resistance to oxidative metabolism compared to methoxy (-OCH₃) or hydroxy (-OH) groups .
- Substitution patterns (e.g., methyl vs. butyl groups) influence steric bulk and binding affinity. For example, the butyl chain in the target compound may enhance membrane permeability but reduce selectivity for certain targets compared to smaller alkyl chains .
Comparison with Non-Difluorinated Analogues
| Compound Name | Molecular Formula | Key Differences | Functional Impact | Reference |
|---|---|---|---|---|
| (3-Methoxyphenyl)methylamine | C₁₃H₂₁NO | - Methoxy (-OCH₃) instead of -OCF₂H - Branched alkyl chain |
Reduced metabolic stability; lower electron-withdrawing effect | |
| Butyl[1-(3,4-difluorophenyl)ethyl]amine | C₁₂H₁₇F₂N | - Difluoro substitution on phenyl ring - No ether oxygen |
Altered electronic properties; potential for different receptor interactions | |
| Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine | C₁₁H₁₅F₃N₂ | - Trifluoromethyl (-CF₃) group - Dimethylaminoethyl chain |
Higher electron-withdrawing effect; possible enhanced CNS activity |
Key Observations :
- Replacement of difluoromethoxy with trifluoromethyl (-CF₃) or methoxy groups alters electronic and steric profiles.
- The absence of an ether oxygen in butyl[1-(3,4-difluorophenyl)ethyl]amine may reduce hydrogen-bonding capacity compared to the target compound.
Functional Comparison with PDE4 Inhibitors
Key differences include:
- Roflumilast : Contains a benzamide scaffold and pyridyl group, enabling high PDE4 selectivity.
- This compound : Lacks the benzamide motif, suggesting divergent biological targets.
Biological Activity
Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine is an organic compound with the molecular formula C13H19F2NO. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry. The following sections detail its synthesis, biological mechanisms, activity data, and comparative analysis with similar compounds.
Synthesis of this compound
The synthesis of this compound typically involves a multi-step process:
- Starting Materials : The synthesis begins with 3-(difluoromethoxy)benzaldehyde and butylamine.
- Condensation Reaction : These react under acidic or basic conditions to form an imine intermediate.
- Reduction : The imine is reduced using sodium borohydride or lithium aluminum hydride.
- Purification : The final product is purified through recrystallization or column chromatography.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Receptor Binding : The difluoromethoxy group enhances binding affinity to certain receptors, modulating their activity. This modification can improve pharmacokinetic properties, such as absorption and distribution in biological systems.
- Enzyme Interaction : The compound may act as a competitive inhibitor or modulator of enzymes involved in various biochemical pathways, potentially influencing processes like inflammation and neurotransmission.
In Vitro Studies
Research has demonstrated that this compound exhibits significant biological activity:
- Inhibition Potency : In studies assessing its inhibitory effects on phosphodiesterase (PDE) enzymes, compounds with similar structures have shown IC50 values ranging from low nanomolar to micromolar concentrations. For instance, related compounds with difluoromethoxy substitutions have been reported to be 2-14 times more potent than their methoxy counterparts .
| Compound | R Group | IC50 (μM) |
|---|---|---|
| 4-Difluoromethoxy-3-tetrahydrofuran-3-yloxy | Isobutyl | 0.026 |
| 4-Difluoromethoxy-3-tetrahydrofuran-3-yloxy | Butyl | 0.061 |
| 4-Methoxy-3-tetrahydrofuran-3-yloxy | Isobutyl | 0.176 |
| 4-Methoxy-3-tetrahydrofuran-3-yloxy | Butyl | 0.220 |
Case Studies and Research Findings
Several studies have explored the biological effects of this compound:
- Anti-inflammatory Properties : The compound has been investigated for its potential as an anti-inflammatory agent by inhibiting PDE4, which plays a critical role in regulating cyclic AMP levels within cells .
- Neuropharmacological Effects : Preliminary findings suggest that the compound may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds to highlight its unique properties:
| Compound Name | Structural Feature | Binding Affinity | Biological Activity |
|---|---|---|---|
| Butyl({1-[3-(methoxy)phenyl]ethyl})amine | Methoxy group instead of difluoromethoxy | Lower than difluoromethoxy variant | Moderate |
| Butyl({1-[3-(trifluoromethoxy)phenyl]ethyl})amine | Trifluoromethoxy group | Potentially higher due to increased electronegativity | High |
The presence of the difluoromethoxy group in this compound provides distinct electronic and steric properties that enhance its reactivity and biological activity compared to methoxy or trifluoromethoxy derivatives.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for Butyl({1-[3-(difluoromethoxy)phenyl]ethyl})amine?
- Methodological Answer : A viable approach involves coupling a difluoromethoxy-substituted phenyl ethylamine precursor with a butyl group via carbodiimide-mediated amidation or reductive alkylation. For example, 1-hydroxy-7-azabenzotriazole (HOAt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can activate carboxylic acid intermediates for nucleophilic attack by the amine group . Purification via column chromatography (e.g., silica gel, eluent: hexane/ethyl acetate) is critical to isolate the product.
Q. What safety precautions are necessary when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use a fume hood to avoid inhalation .
- Waste Disposal : Segregate fluorinated amine waste in labeled containers and coordinate with certified hazardous waste disposal services to mitigate environmental risks .
Q. How can researchers confirm the structural identity of this compound?
- Methodological Answer :
- NMR : Analyze , , and NMR spectra to verify the difluoromethoxy group ( ~70–75 ppm for ) and butyl chain ( ~0.8–1.5 ppm for CH) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., calculated for CHFNO: 259.14 g/mol) with <2 ppm error.
Advanced Research Questions
Q. How does the difluoromethoxy group influence the compound’s stability under varying pH conditions?
- Methodological Answer :
- Stability Studies : Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C. Monitor degradation via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% TFA).
- Findings : Fluorinated ethers (e.g., -OCF) are typically hydrolytically stable at neutral pH but may degrade under strongly acidic/basic conditions due to cleavage of the C-O bond .
Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to model electron density maps and Fukui indices, identifying nucleophilic sites (e.g., amine group).
- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on reaction kinetics using AmberTools .
Q. How can contradictory spectral data (e.g., NMR vs. LC-MS) for this compound be resolved?
- Methodological Answer :
- Cross-Validation : Repeat NMR under deuterated solvents (e.g., DMSO-d) to rule out solvent artifacts. For LC-MS, use electrospray ionization (ESI+) to confirm adduct formation (e.g., [M+H] vs. [M+Na]).
- X-ray Crystallography : Resolve ambiguity by obtaining a single-crystal structure, which provides definitive bond lengths/angles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
